4-Amino-1-piperidinecarboxylic acid 4-Amino-1-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 959317-82-9
VCID: VC14297758
InChI: InChI=1S/C6H12N2O2/c7-5-1-3-8(4-2-5)6(9)10/h5H,1-4,7H2,(H,9,10)
SMILES:
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

4-Amino-1-piperidinecarboxylic acid

CAS No.: 959317-82-9

Cat. No.: VC14297758

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-piperidinecarboxylic acid - 959317-82-9

Specification

CAS No. 959317-82-9
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name 4-aminopiperidine-1-carboxylic acid
Standard InChI InChI=1S/C6H12N2O2/c7-5-1-3-8(4-2-5)6(9)10/h5H,1-4,7H2,(H,9,10)
Standard InChI Key NQNQKLBWDARKDG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

4-Amino-1-piperidinecarboxylic acid features a piperidine ring substituted with an amino group (-NH2_2) at the 4-position and a carboxylic acid (-COOH) at the 1-position. The nitrogen atom at position 1 forms part of the heterocyclic ring, while the carboxylic acid group introduces chirality and hydrogen-bonding capacity. X-ray crystallography of related compounds, such as 4-amino-1-Boc-piperidine-4-carboxylic acid, reveals a chair conformation with equatorial positioning of substituents to minimize steric strain .

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-aminopiperidine-1-carboxylic acid. Common synonyms include:

  • 1-Carboxy-4-aminopiperidine

  • 4-Aminoisonipecotic acid

  • Piperidine-1,4-dicarboxylic acid monoamide

Protected derivatives, such as the Boc (tert-butoxycarbonyl) variant, are frequently employed in synthetic workflows to enhance stability and solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-amino-1-piperidinecarboxylic acid derivatives typically involves multi-step protocols. A representative method for producing 4-amino-1-Boc-piperidine-4-carboxylic acid (CAS 183673-71-4) is outlined below :

  • Hydrogenation of Nitriles:
    A solution of the precursor nitrile (25 g, 86.09 mmol) in ethanol (500 mL) is treated with 10% palladium on activated carbon (8.62 g) under 7 atm hydrogen pressure.

    C11H18N2O4+H2Pd/CC11H20N2O4(Yield: 98%)\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_4 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_4 \quad (\text{Yield: 98\%})

    The reaction proceeds via catalytic hydrogenation, reducing nitrile groups to amines while preserving the Boc-protected carboxylic acid .

  • Deprotection:
    Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) yields the free 4-amino-1-piperidinecarboxylic acid.

Industrial Production

Thermo Fisher Scientific and Avantor list 1 g quantities of Boc-protected derivatives priced at $45–$50 per gram, reflecting the high purity (97–98%) required for pharmaceutical applications . Scaling these reactions necessitates careful control of reaction parameters to avoid decarboxylation or racemization.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point290C290^\circ \text{C} (dec.)
Boiling Point387.21C387.21^\circ \text{C}
Density1.1583g/cm31.1583 \, \text{g/cm}^3
Solubility in WaterInsoluble
Solubility in Methanol25 mg/mL

The compound’s low water solubility necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) in synthetic applications .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 3.90–4.10 (m, 2H, N-CH2_2), 2.66–2.79 (m, 3H, NH2_2 and CH2_2), 1.38 (s, 9H, Boc CH3_3) .

  • IR (KBr): Peaks at 3300 cm1^{-1} (N-H stretch), 1700 cm1^{-1} (C=O), and 1550 cm1^{-1} (C-N) .

Applications in Pharmaceutical Chemistry

Bromodomain and Anti-Tumor Agents

4-Amino-1-Boc-piperidine serves as a key intermediate in synthesizing bromodomain inhibitors, which target epigenetic regulators implicated in cancer. For example, microwave-assisted solid-phase synthesis using this compound yields N-substituted piperidines with IC50_{50} values < 100 nM against HepG2 hepatocellular carcinoma cells .

Peptide Engineering

The carboxylic acid moiety enables incorporation into peptide backbones, enhancing helicity and aqueous solubility. Substitution at the 4-position with amino groups stabilizes β-turn conformations, making it valuable for designing peptide-based therapeutics .

Kinase Inhibitors

Derivatives such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit nanomolar inhibition of protein kinase B (PKB/Akt), a target in oncology. These compounds demonstrate oral bioavailability (>50%) and modulate downstream biomarkers like p-GSK3β .

Biological Activity and Mechanisms

Cellular Uptake and Metabolism

While Boc-protected analogs show stability in vitro, in vivo studies reveal rapid hepatic metabolism via cytochrome P450 enzymes, necessitating structural optimization for improved pharmacokinetics .

Target Engagement

In PKB/Akt inhibition, the piperidine core interacts with the kinase’s hinge region, while the 4-amino group forms hydrogen bonds with Glu234 and Asp293 residues. This binding mode confers >150-fold selectivity over PKA .

ParameterSpecification
Air SensitivitySensitive
Storage Conditions2–8°C, inert atmosphere
UN Number3259

The compound’s air sensitivity mandates storage under nitrogen or argon . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is required during handling.

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